molecular formula C10H14BrNO2S B1277064 2-bromo-N-butylbenzenesulfonamide CAS No. 951885-17-9

2-bromo-N-butylbenzenesulfonamide

Cat. No. B1277064
M. Wt: 292.19 g/mol
InChI Key: GUEAABCLHZKAQF-UHFFFAOYSA-N
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Description

2-Bromo-N-butylbenzenesulfonamide is a compound that falls within the class of benzenesulfonamides, which are known for their diverse applications in chemistry and biology. While the provided papers do not directly discuss 2-bromo-N-butylbenzenesulfonamide, they do provide insights into related compounds that can help infer properties and reactions of the compound .

Synthesis Analysis

The synthesis of related N-bromobenzenesulfonamide compounds typically involves the reaction of benzenesulfonyl chloride with amines or other nucleophiles, followed by bromination. For instance, N,N-dibromobenzenesulfonamide can be prepared in high yield and used as an effective brominating agent for carbanionic substrates under mild conditions . Similarly, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to yield an intermediate, which is then reacted with different electrophiles to produce the target compounds .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamides have been studied using FT-IR, FT-Raman, and DFT quantum chemical calculations. These studies provide insights into the molecular conformation, vibrational analysis, and effects of substituents on the characteristic benzene sulfonamides bands in the spectra . Such analyses are crucial for understanding the molecular structure of 2-bromo-N-butylbenzenesulfonamide, as the presence of bromine and butyl groups would influence its conformation and properties.

Chemical Reactions Analysis

N-bromobenzenesulfonamides are known to participate in various chemical reactions. For example, N,N-dibromobenzenesulfonamide (DBBS) has been shown to add to asymmetric olefins and α, β-unsaturated carboxylic acid esters in a Markownikoff's fashion, indicating its potential as a brominating agent . The reactivity of 2-bromo-N-butylbenzenesulfonamide would likely be influenced by the presence of the butyl group, which could affect the orientation and outcome of addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides can be inferred from their structural and vibrational characteristics. The presence of a bromine atom in the molecule would contribute to its reactivity and physical properties such as melting point, solubility, and density. The analytical applications of sodium N-bromo-p-nitrobenzenesulfonamide, for instance, highlight the utility of these compounds as oxidizing titrants in various titrations, suggesting that 2-bromo-N-butylbenzenesulfonamide may also possess similar analytical applications .

Scientific Research Applications

Synthesis Applications

2-bromo-N-butylbenzenesulfonamide has been utilized in various synthetic applications:

  • Synthesis of Chiral Fluorinating Agents : It was involved in the treatment of N-t-butylbenzenesulfonamide, leading to the synthesis of novel chiral fluorinating agents. This process involved a sequence of N-deprotective cyclization and bromination steps (Sun, Liu, & Tang, 2008).

  • Design of Oxidation Catalysts : It served as a substituent in the design of tetra peripherally substituted Fe(ii) phthalocyanine, showing remarkable stability and catalytic activity in the oxidation of olefins (Işci et al., 2014).

  • Synthesis of Enantiomerically Pure Compounds : It was used in the synthesis of enantiomerically pure compounds through cyclization and bromination processes (Liu, 2007).

  • Preparation of Antagonists for HIV-1 Infection : The compound has been involved in the synthesis of small molecular antagonists potentially useful in the prevention of human HIV-1 infection (De-ju, 2015).

  • Electrophilic Cyanation for Benzonitriles Synthesis : It played a role in the more benign electrophilic cyanation reagent for the synthesis of various benzonitriles from aryl bromides (Anbarasan, Neumann, & Beller, 2011).

Sensor Development

2-bromo-N-butylbenzenesulfonamide has also been applied in the development of sensors:

  • Heavy Metal Sensors : It was used in the synthesis of bis-sulfonamides for applications as heavy metal sensors, showing promising results for Co2+ ion detection (Sheikh et al., 2016).

Safety And Hazards

2-bromo-N-butylbenzenesulfonamide is considered hazardous. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-bromo-N-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEAABCLHZKAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429158
Record name 2-bromo-N-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-butylbenzenesulfonamide

CAS RN

951885-17-9
Record name 2-Bromo-N-butylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-N-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Gjiri - 2011 - collectionscanada.gc.ca
… Synthesis of 2-bromo-N-butylbenzenesulfonamide (7c) was accomplished by a simple amination of 2-bromobenzene-l-sulfonyl chloride (86% yield). Iodobenzene sulfonamides were …
Number of citations: 2 www.collectionscanada.gc.ca
A Varela-Fernández, JA Varela, C Saá - Synthesis, 2012 - thieme-connect.com
… The general Sonogashira cross-coupling procedure 2 was followed using 2-bromo-N-butylbenzenesulfonamide (0.50 g, 1.72 mmol), Pd(OAc) 2 (0.060 g, 0.086 mmol), CuI (0.016 g, …
Number of citations: 53 www.thieme-connect.com

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